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Compound of Interest

Compound Name: TyK2-IN-21-d3

Cat. No.: B15612288

An In-depth Technical Guide to the Discovery and Synthesis of Novel Deuterated TYK2
Inhibitors

This technical guide details the discovery, synthesis, and characterization of a novel series of
deuterated Tyrosine Kinase 2 (TYK2) inhibitors. As a key mediator of pro-inflammatory cytokine
signaling, TYK2 is a compelling therapeutic target for a range of autoimmune diseases.[1][2]
The compounds described herein feature an N-(methyl-d3)pyridazine-3-carboxamide skeleton
designed for selective, allosteric inhibition of the TYK2 pseudokinase (JH2) domain. This
approach aims to circumvent the side effects associated with non-selective Janus kinase (JAK)
inhibitors that target the highly conserved ATP-binding site of the kinase (JH1) domain.[3]

The strategic incorporation of deuterium at the N-methyl group is intended to enhance
metabolic stability, a concept successfully employed in FDA-approved drugs like
deucravacitinib.[4] This guide will focus on a particularly promising compound from this series,
designated as compound 30, which has demonstrated potent inhibition of STAT3
phosphorylation, excellent selectivity, favorable pharmacokinetic properties, and significant
efficacy in preclinical models of autoimmune disease.[1][2][5]

Discovery and Design Rationale

The design of this inhibitor series was guided by the crystal structure of the TYK2 JH2 domain
in complex with the allosteric inhibitor deucravacitinib (PDB ID 6NZP).[1][5] Analysis of this
structure revealed that an N-(methyl-d3)pyridazine-3-carboxamide scaffold could form critical
hydrogen-bonding interactions with Val690 and GIlu688 in the hinge region of the pseudokinase
domain.[1][5] Molecular docking studies of compound 30 confirmed that this core scaffold
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maintains these key interactions, while a benzenecarboxamide carbonyl group forms an
additional hydrogen bond with Arg738, further stabilizing the complex.[1] This structure-based
design approach was pivotal in developing potent and selective inhibitors.

Synthesis

The synthesis of the N-(methyl-d3)pyridazine-3-carboxamide series begins with commercially
available methyl 4,6-dichloropyridazine-3-carboxylate.[1] This starting material undergoes
hydrolysis followed by amidation to produce the key intermediate.[1] Subsequent modifications,
including substitutions at various positions on the pyridazine and benzoic acid rings, were
explored to optimize potency and pharmacokinetic properties, ultimately leading to the
identification of compound 30 as a lead candidate.[1]

In Vitro Characterization

The inhibitory activity and pharmacokinetic profile of the synthesized compounds were
evaluated through a series of in vitro assays.

Biological Activity and Selectivity

The primary measure of biological efficacy was the inhibition of STAT3 phosphorylation, a
critical downstream event in the TYK2 signaling cascade. Compound 30 demonstrated superior
inhibitory potency compared to the positive control, deucravacitinib.[1][2] Furthermore, it
exhibited excellent selectivity against other members of the JAK family.

STAT3
] JAK1 IC50 JAK2 IC50 TYK2 IC50
Compound Phosphorylati
(nM) (nM) (nM)
on IC50 (nM)
Compound 30 0.82 >10000 >10000 1.9
Deucravacitinib 2.1 2500 >10000 2.4

(Data sourced
from ACS
Medicinal
Chemistry
Letters, 2022)[1]
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In Vitro Pharmacokinetics

The metabolic stability of the compounds was assessed using liver microsome stability assays
in both mouse and human preparations. Compound 30 showed good stability, suggesting a

favorable in vivo pharmacokinetic profile.[1]

Mouse Liver Microsome Human Liver Microsome
Compound Stability (% remaining after Stability (% remaining after
30 min) 30 min)
Compound 30 98.4 96.5

(Data sourced from ACS
Medicinal Chemistry Letters,
2022)[1]

In Vivo Efficacy

The therapeutic potential of compound 30 was evaluated in two distinct, well-established
mouse models of autoimmune and inflammatory diseases.

IL-23-Driven Acanthosis Model

This model mimics psoriatic skin inflammation, a condition heavily dependent on the IL-
23/Th17 axis.[6][7] Oral administration of compound 30 resulted in a significant, dose-
dependent reduction in ear thickness, a key indicator of inflammation.

Anti-CD40-Induced Colitis Model

This model represents inflammatory bowel disease, where TYK2-mediated signaling also plays
a crucial role.[8][9] Compound 30, administered orally, demonstrated high efficacy in mitigating

disease symptoms in this model.[1][10]

Visualized Signaling and Workflows

To better illustrate the biological context and experimental design, the following diagrams are

provided.
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Caption: TYK2 signaling pathway and point of inhibition.
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Caption: In vivo efficacy experimental workflow.

Conclusion

The discovery of compound 30 and its analogs represents a significant advancement in the
development of selective TYK2 inhibitors.[1] By targeting the allosteric JH2 domain and
incorporating deuterium to improve metabolic stability, this series demonstrates a promising
profile of high potency, excellent selectivity, and robust in vivo efficacy.[1][2] These findings
strongly support this chemical scaffold as a promising candidate for further development into a
therapeutic agent for the treatment of various autoimmune diseases.[2]

Appendix: Experimental Protocols
STAT3 Phosphorylation Assay (Cell-Based)

This protocol is a representative method for assessing the inhibition of cytokine-induced STAT3
phosphorylation.
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o Cell Culture: Culture a suitable human cell line (e.g., HeLa or NIH 3T3 cells) in appropriate
media and seed in 96-well plates.[11]

e Compound Incubation: Pre-incubate the cells with serially diluted concentrations of the test
compound (e.g., Compound 30) or vehicle control for 1-2 hours at 37°C.[11]

e Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a relevant
cytokine (e.g., IL-6 or IFNa) for 15-30 minutes at 37°C to induce STAT3 phosphorylation.[11]

o Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing protease and
phosphatase inhibitors.[12]

o Detection: Quantify the levels of phosphorylated STAT3 (Tyr705) and total STAT3 in the cell
lysates using a suitable immunoassay method, such as ELISA, HTRF, or Western Blot.[11]
[13][14]

o Data Analysis: Calculate the ratio of phosphorylated STAT3 to total STAT3. Determine the
IC50 value by plotting the percentage of inhibition against the logarithm of the compound
concentration and fitting the data to a four-parameter logistic equation.

Liver Microsomal Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a compound.

o Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or
mouse) in a phosphate buffer (pH 7.4).[15][16] Prepare a separate solution containing the
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate
dehydrogenase).[16]

e Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by
adding the test compound (at a final concentration of ~1 uM) and the NADPH regenerating
system.[15][17]

o Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15,
30 minutes).[17]
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e Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent
(e.g., acetonitrile) containing an internal standard.[15]

» Sample Processing: Centrifuge the samples to precipitate proteins.[16]

e Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration
of the parent compound relative to the internal standard.[15]

o Data Analysis: Determine the rate of disappearance of the compound. Calculate the in vitro
half-life (t1/2) and intrinsic clearance (CLint). The percentage of compound remaining at the
final time point is reported.[16]

IL-23-Driven Acanthosis Mouse Model

This protocol describes a model for psoriasis-like skin inflammation.
e Animal Model: Use appropriate mouse strains (e.g., BALB/c or C57BL/6).

e Disease Induction: Administer intradermal injections of recombinant mouse IL-23 into the ear
pinna daily or every other day for a specified period (e.g., 14 days) to induce inflammation,
characterized by epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.[18][19]

o Treatment: Concurrently, administer the test compound (e.g., Compound 30) or vehicle
control to the mice via oral gavage dalily.

» Efficacy Measurement: Measure the thickness of the mouse ears daily or at regular intervals
using a digital caliper as a primary endpoint for inflammation.

o Terminal Analysis: At the end of the study, euthanize the animals and collect ear tissue for
histological analysis (e.g., H&E staining) to assess acanthosis, parakeratosis, and
inflammatory infiltrates.[6] Cytokine levels in the tissue can also be measured by gPCR or
ELISA.[6]

Anti-CD40-Induced Colitis Mouse Model

This protocol details a model for innate immunity-driven colitis.
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Animal Model: Use T and B cell-deficient mice, such as Ragl-/- or Rag2-/- mice, to focus the
inflammatory response on the innate immune system.[8][20][21]

Disease Induction: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of an
agonistic anti-CD40 antibody (e.g., 100 pg).[8][22] This triggers an innate immune response
characterized by the production of IL-23 and IL-12, leading to acute colitis.[9][20]

Treatment: Administer the test compound (e.g., Compound 30) or vehicle control orally,
typically starting on the day of induction and continuing for the duration of the study (e.g., 5-7
days).

Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool
consistency, and rectal bleeding (Disease Activity Index, DAI).[20]

Terminal Analysis: At the study endpoint (typically day 5-7), euthanize the animals. Harvest
the colons and measure their weight and length.[20] Collect colon tissue for histopathological
analysis to score inflammation, goblet cell loss, and epithelial hyperplasia.[8][20] Serum and
tissue cytokine levels can also be quantified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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